molecular formula C22H38O6 B14234226 Diethyl 3,16-dioxooctadecanedioate CAS No. 349560-39-0

Diethyl 3,16-dioxooctadecanedioate

Cat. No.: B14234226
CAS No.: 349560-39-0
M. Wt: 398.5 g/mol
InChI Key: UQEQRIKEXGGQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,16-dioxooctadecanedioate is a chemical compound with the molecular formula C22H38O6. It is known for its unique structure, which includes two ester groups and a long carbon chain. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,16-dioxooctadecanedioate typically involves the esterification of 3,16-dioxooctadecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,16-dioxooctadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,16-dioxooctadecanedioic acid.

    Reduction: Formation of diethyl 3,16-dihydroxyoctadecanedioate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,16-dioxooctadecanedioate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 3,16-dioxooctadecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The long carbon chain can also influence the compound’s solubility and membrane permeability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,16-dihydroxyoctadecanedioate: A reduced form of Diethyl 3,16-dioxooctadecanedioate.

    3,16-dioxooctadecanedioic acid: The acid form of the compound.

    Diethyl octadecanedioate: A similar compound with a different functional group arrangement.

Uniqueness

This compound is unique due to its specific ester groups and long carbon chain, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications.

Properties

CAS No.

349560-39-0

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

diethyl 3,16-dioxooctadecanedioate

InChI

InChI=1S/C22H38O6/c1-3-27-21(25)17-19(23)15-13-11-9-7-5-6-8-10-12-14-16-20(24)18-22(26)28-4-2/h3-18H2,1-2H3

InChI Key

UQEQRIKEXGGQMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCCCCCCCCC(=O)CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.